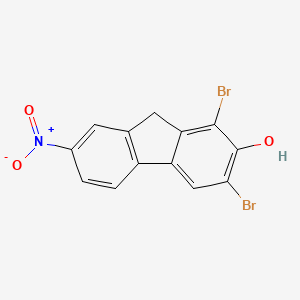

1,3-Dibromo-7-nitro-2-fluorenol

Description

Overview of Fluorene (B118485) Scaffold in Organic Chemistry

The fluorene scaffold, a tricyclic aromatic hydrocarbon with the chemical formula (C₆H₄)₂CH₂, is a cornerstone in modern organic chemistry. wikipedia.org It consists of two benzene (B151609) rings fused to a central five-membered ring. This structure is nearly planar and possesses a unique combination of chemical and physical properties that make it an attractive building block for a wide range of materials. wikipedia.orgresearchgate.net While sometimes classified as a polycyclic aromatic hydrocarbon (PAH), its five-membered ring does not possess aromatic properties. wikipedia.org

Fluorene and its derivatives are noted for their thermal stability, charge transport capabilities, and distinct photophysical properties, including a characteristic violet fluorescence from which its name is derived. wikipedia.orgresearchgate.netmdpi.com The carbon at position 9 (C-9) of the fluorene ring is particularly reactive and easily functionalized, though this position is often substituted to enhance the long-term stability of materials derived from it. researchgate.net The C-2 and C-7 positions are also common sites for substitution, allowing for the synthesis of π-conjugated polymers and other functional materials. mdpi.com Commercially, fluorene is obtained from coal tar. wikipedia.org

Significance of Multi-functionalization in Polycyclic Aromatic Systems

The strategic introduction of multiple functional groups onto polycyclic aromatic systems like fluorene, a process known as multi-functionalization, is a powerful method for tuning their physicochemical properties. researchgate.netresearchgate.net This approach allows chemists to precisely modulate a molecule's electronic, optical, and physical characteristics to suit specific applications. researchgate.netnih.gov For instance, adding electron-donating or electron-accepting groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby controlling the material's charge transport and electroluminescent behavior. mdpi.com

Multi-functionalization is critical in materials science for creating advanced organic semiconductors, emitters for organic light-emitting diodes (OLEDs), and chemical sensors. nih.govdntb.gov.uafau.eu The ability to introduce different functionalities, such as halogens (e.g., bromine) and nitro groups, provides a pathway to new molecular architectures with enhanced solubility, tailored aggregation properties, and novel reactivity. nih.govresearchgate.net This precise control over molecular structure is fundamental to developing materials with improved performance and stability. researchgate.netnih.gov

Positioning of Brominated and Nitrated Fluorenols within Organic Synthesis and Advanced Materials Science

Brominated and nitrated fluorenols represent a specialized class of multi-functionalized fluorene derivatives. The introduction of bromine atoms serves multiple purposes; they can modify the electronic properties of the fluorene core and also act as versatile synthetic handles for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to build more complex molecular structures. nih.govacs.org Bromination is a common strategy for creating intermediates in the synthesis of fine chemicals and functional materials. google.comgoogle.com

The nitro group (–NO₂) is a strong electron-withdrawing group that significantly impacts the electronic and optical properties of the aromatic system. Its presence can enhance the electron-accepting character of the molecule, which is a desirable trait for applications in organic electronics. nih.gov The combination of hydroxyl (–OH), bromo (–Br), and nitro (–NO₂) groups on a single fluorene scaffold creates a molecule with a complex interplay of electronic effects and potential for further chemical modification. Such compounds are valuable intermediates in the synthesis of dyes, pharmaceuticals, and high-performance polymers, although specific research into 1,3-Dibromo-7-nitro-2-fluorenol itself is not documented. google.comgoogle.com

Scope and Objectives of Academic Inquiry on this compound

A search of the scientific literature reveals no specific academic studies focused on this compound. Therefore, there are no documented research objectives, findings, or discussions pertaining to its synthesis, characterization, or application. While its structure suggests potential as a synthetic intermediate, any such utility remains hypothetical in the absence of published research.

Compound Data

While detailed research findings are unavailable, basic chemical data for the target compound can be compiled from chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 73728-56-0 | echemi.com |

| Molecular Formula | C₁₃H₇Br₂NO₃ | echemi.com |

| Molecular Weight | 385.01 g/mol | echemi.com |

| Exact Mass | 384.87722 g/mol | echemi.com |

| Topological Polar Surface Area | 66 Ų | echemi.com |

| Hydrogen Bond Donor Count | 1 | echemi.com |

| Hydrogen Bond Acceptor Count | 3 | echemi.com |

| XLogP3 | 4.4 | echemi.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

73728-56-0 |

|---|---|

Molecular Formula |

C13H7Br2NO3 |

Molecular Weight |

385.01 g/mol |

IUPAC Name |

1,3-dibromo-7-nitro-9H-fluoren-2-ol |

InChI |

InChI=1S/C13H7Br2NO3/c14-11-5-9-8-2-1-7(16(18)19)3-6(8)4-10(9)12(15)13(11)17/h1-3,5,17H,4H2 |

InChI Key |

QPLUCUVSAFPXOA-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=CC(=C(C(=C31)Br)O)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 1,3 Dibromo 7 Nitro 2 Fluorenol

Reactivity Profiles of Bromine Substituents

The presence of two bromine atoms on the fluorene (B118485) ring at positions 1 and 3 opens up avenues for a range of substitution and coupling reactions. The electronic environment of these bromine centers, influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group, plays a crucial role in their reactivity.

Nucleophilic Aromatic Substitution Reactions of the Bromine Centers

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. In 1,3-Dibromo-7-nitro-2-fluorenol, the nitro group at the 7-position significantly enhances the electrophilicity of the fluorene ring system, making it more susceptible to nucleophilic attack. The general mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group (in this case, a bromide ion). ontosight.ai

The hydroxyl group at the 2-position, being electron-donating, can also influence the regioselectivity of the substitution. While specific studies on this compound are not extensively documented, the principles of SNAr suggest that strong nucleophiles can displace one or both bromine atoms. The relative reactivity of the bromine at C-1 versus C-3 would be influenced by the combined electronic and steric effects of the adjacent substituents.

Illustrative Nucleophilic Aromatic Substitution Reactions:

| Nucleophile | Potential Product(s) | Reaction Conditions | Reference |

| Sodium Methoxide | 1-Bromo-3-methoxy-7-nitro-2-fluorenol / 3-Bromo-1-methoxy-7-nitro-2-fluorenol | Methanol (B129727), Reflux | General SNAr |

| Pyrrolidine | 1-Bromo-7-nitro-3-(pyrrolidin-1-yl)-2-fluorenol / 3-Bromo-7-nitro-1-(pyrrolidin-1-yl)-2-fluorenol | DMF, Heat | researchgate.net |

| Sodium Azide | 1-Azido-3-bromo-7-nitro-2-fluorenol / 3-Azido-1-bromo-7-nitro-2-fluorenol | DMSO, Heat | General SNAr |

This table is illustrative and based on general reactivity patterns of similar aromatic compounds.

Cross-Coupling Reactions Involving Bromine Functionality

The bromine substituents on the fluorene core are excellent handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the brominated fluorene derivative with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. echemi.com This method is widely used to synthesize biaryl compounds, and in the case of this compound, it could be employed to introduce new aryl or heteroaryl substituents at the 1 and/or 3 positions. The reaction is generally tolerant of a wide range of functional groups.

Mizoroki-Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, leading to the synthesis of substituted alkenes. This reaction typically uses a palladium catalyst and a base. The reaction of this compound with various alkenes could lead to the formation of styrenyl-type derivatives at the bromine-bearing positions.

Illustrative Cross-Coupling Reactions:

| Reaction Type | Coupling Partner | Catalyst/Base | Potential Product(s) | Reference |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 1-Bromo-7-nitro-3-phenyl-2-fluorenol | |

| Heck | Styrene | Pd(OAc)₂ / Et₃N | 1-Bromo-7-nitro-3-styryl-2-fluorenol | |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 1-Bromo-7-nitro-3-(phenylethynyl)-2-fluorenol | General CC |

This table is illustrative and based on general reactivity patterns of similar aromatic compounds.

Reductive Processes of Brominated Fluorene Derivatives

The carbon-bromine bonds in this compound can be cleaved through reductive processes. Reductive dehalogenation can be achieved using various methods, including catalytic hydrogenation or treatment with reducing metals. For instance, electrolytic reduction has been shown to dehalogenate brominated organic compounds in aqueous methanol media. The selective removal of one or both bromine atoms can provide access to less halogenated fluorene derivatives, which can be valuable for further synthetic modifications. The conditions for such reductions would need to be carefully controlled to avoid the simultaneous reduction of the nitro group.

Reactivity of the Nitro Group in Fluorene Systems

The nitro group at the 7-position is a key functional group that not only activates the fluorene ring towards nucleophilic attack but also undergoes its own characteristic reactions.

Reduction Reactions of Nitrofluorene Derivatives

The reduction of the nitro group is a fundamental transformation in organic synthesis, providing access to a variety of other nitrogen-containing functional groups, most commonly the amino group. The conversion of nitroarenes to anilines can be accomplished using a wide range of reducing agents.

Common methods include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas. This method is often clean and efficient.

Metal-Acid Systems: Metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are classic reagents for this transformation.

Transfer Hydrogenation: Using a source of hydrogen such as hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst like Pd/C.

Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be employed, sometimes offering better chemoselectivity in the presence of other reducible functional groups.

The choice of reducing agent is critical, especially in a molecule like this compound, to selectively reduce the nitro group without affecting the bromine substituents (reductive dehalogenation).

Illustrative Reduction of the Nitro Group:

| Reducing Agent | Solvent | Potential Product | Key Features | Reference |

| H₂, Pd/C | Ethanol | 7-Amino-1,3-dibromo-2-fluorenol | High efficiency, potential for debromination | |

| Sn, HCl | Ethanol | 7-Amino-1,3-dibromo-2-fluorenol | Classic method, harsh acidic conditions | |

| SnCl₂·2H₂O | Ethyl Acetate | 7-Amino-1,3-dibromo-2-fluorenol | Milder conditions, good chemoselectivity | |

| Na₂S₂O₄ | Water/Methanol | 7-Amino-1,3-dibromo-2-fluorenol | Useful for sensitive substrates | General Reduction |

This table is illustrative and based on general reactivity patterns of similar aromatic compounds.

Photochemical Reactivity and Excited-State Dynamics of Nitrofluorenes

Nitroaromatic compounds are known for their rich and complex photochemistry. Upon absorption of light, they can undergo a variety of transformations. Theoretical studies on 2-nitrofluorene (B1194847) have shown that upon irradiation, the molecule can decay to triplet excited states through rapid intersystem crossing or to the ground state via internal conversion. ontosight.ai A critical structural change in the photodegradation process is the twisting of the nitro group out of the plane of the aromatic ring. ontosight.ai

The excited-state dynamics of nitrated molecules can be influenced by substituents and the solvent. For this compound, the presence of the heavy bromine atoms could potentially influence the rate of intersystem crossing. The photochemical reactions of nitroaromatics can lead to various products, including the reduction of the nitro group or rearrangement products. The specific photochemical behavior of this compound would require dedicated experimental investigation to elucidate the precise pathways and products.

Electronic Effects of the Nitro Group on Ring Reactivity

The nitro group (-NO2) at the 7-position exerts a profound influence on the electronic properties of the fluorene ring system. As a powerful electron-withdrawing group, it deactivates the aromatic rings towards electrophilic substitution reactions. This deactivation is a consequence of the resonance and inductive effects of the nitro group, which pull electron density away from the aromatic core.

The deactivating nature of the nitro group is a known phenomenon in aromatic chemistry. For instance, the presence of a nitro group can significantly increase the reduction potential of an aromatic system, making it a more potent electron acceptor. nih.gov This effect is expected to be pronounced in this compound, rendering the fluorene nucleus less susceptible to attack by electrophiles. The electron-withdrawing strength of the nitro group often leads to a positive shift in the reduction potential of polycyclic aromatic hydrocarbons. nih.gov

Furthermore, the presence of multiple electron-withdrawing groups, such as the two bromine atoms in conjunction with the nitro group, can further amplify this deactivating effect. Aromatic nitro compounds may also exhibit increased explosive tendencies, particularly in the presence of a base, and this tendency can be heightened by the presence of multiple nitro groups. nih.gov

Transformations Involving the Fluorenol Hydroxyl Group

The hydroxyl group at the 2-position is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The hydroxyl group of this compound can readily undergo esterification reactions with carboxylic acids or their derivatives to form the corresponding esters. medcraveonline.comyoutube.com This reaction typically proceeds in the presence of an acid catalyst and heat. youtube.com The general mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack from the hydroxyl group of the fluorenol. youtube.com

A variety of esterification methods could be employed, including the use of activating agents or moving to more reactive acylating agents like acid chlorides or anhydrides, particularly if the electronic effects of the other substituents hinder the reaction. The synthesis of esters from secondary metabolite compounds, which often possess complex structures, is a common strategy to modify their biological and physical properties. medcraveonline.com

Similarly, etherification reactions can be carried out to convert the hydroxyl group into an ether linkage. This can be achieved through various methods, such as the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group to form an alkoxide, followed by reaction with an alkyl halide. The reactivity in these transformations will be influenced by the acidity of the fluorenolic proton, which is likely increased by the electron-withdrawing nitro and bromo substituents.

Table 1: Potential Esterification and Etherification Reactions of this compound

| Reactant | Reagent | Product Class |

| Acetic Anhydride | Pyridine | Acetate Ester |

| Benzoyl Chloride | Triethylamine | Benzoate Ester |

| Methyl Iodide | Sodium Hydride | Methyl Ether |

| Benzyl Bromide | Potassium Carbonate | Benzyl Ether |

This table presents hypothetical reaction examples based on general principles of organic synthesis.

The secondary alcohol functionality of the fluorenol can be oxidized to the corresponding ketone, a 1,3-dibromo-7-nitro-9-fluorenone derivative. A variety of oxidizing agents can be employed for this transformation. Metal-free oxidative methods, utilizing reagents such as tert-butyl hydroperoxide (TBHP), have been successfully used for the synthesis of substituted fluorenones from other precursors. nih.gov The synthesis of various bromo- and nitro-substituted fluorenones has been achieved through electrophilic aromatic bromination and nitration, often under mild conditions. researchgate.net

The reaction conditions for the oxidation of this compound would need to be carefully selected to avoid unwanted side reactions, given the presence of other sensitive functional groups. The electron-withdrawing nature of the substituents may influence the ease of oxidation of the hydroxyl group.

The fluorenol moiety can be a precursor for the generation of radical species. Laser flash photolysis studies on 9-fluorenol have shown the formation of the 9-fluorenol radical cation. acs.org While the specific compound is a 2-fluorenol, the general principle of radical generation from a hydroxyl-substituted fluorene core is applicable. The presence of the bromine and nitro substituents would undoubtedly influence the stability and reactivity of any resulting radical intermediates.

The generation of formyl radicals from other organic precursors has been demonstrated as a viable synthetic strategy. nih.gov Similarly, alkyl radicals can be generated from various precursors, including those derived from alcohols. nih.gov The hydroxyl group of this compound could potentially be converted into a derivative, such as a xanthate, which is known to be a precursor for radical generation. nih.gov These radicals could then participate in a variety of functionalization reactions.

Interplay of Substituent Effects on Overall Molecular Reactivity

The two bromine atoms and the nitro group are all electron-withdrawing substituents. Their presence on the fluorene ring system synergistically deactivates the aromatic core towards electrophilic attack. The positions of these substituents are crucial in directing any potential reactions.

In contrast, the hydroxyl group is an activating, ortho-, para-directing group. However, its activating influence is likely to be significantly diminished by the powerful electron-withdrawing effects of the other substituents. This creates an antagonistic effect, where the hydroxyl group's tendency to donate electron density into the ring is counteracted by the strong pull of the bromo and nitro groups.

This electronic push-pull system can lead to interesting and potentially useful chemical properties. For instance, in other nitroaromatic systems, the addition of an electron-donating group can dramatically alter the photophysical properties. nih.gov The specific arrangement of these competing groups in this compound dictates the precise nature of its reactivity, making it a challenging yet intriguing substrate for further chemical investigation.

Table 2: Summary of Substituent Effects on the Aromatic Ring

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Bromo | 1, 3 | Inductive: Withdrawing; Resonance: Weakly Donating | Deactivating |

| Nitro | 7 | Inductive & Resonance: Strongly Withdrawing | Strongly Deactivating |

| Hydroxyl | 2 | Inductive: Withdrawing; Resonance: Strongly Donating | Activating (Ortho, Para-directing) |

Regioselectivity and Stereoselectivity in Further Transformations

The directing effects of the existing substituents on the fluorene ring are paramount in determining the regioselectivity of subsequent reactions. The hydroxyl group at the 2-position is a strong activating group and an ortho-, para-director. The bromine atoms at the 1- and 3-positions are deactivating yet ortho-, para-directing. The nitro group at the 7-position is a strong deactivating group and a meta-director.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution reactions, the positions for incoming electrophiles are influenced by the combined electronic effects of the substituents. The powerful activating effect of the hydroxyl group would likely direct incoming electrophiles to the remaining vacant positions on its own ring. However, the steric hindrance from the adjacent bromine atom at position 1 may influence the preference between the available sites.

Nucleophilic Aromatic Substitution:

The presence of the electron-withdrawing nitro group and bromine atoms makes the fluorene ring susceptible to nucleophilic aromatic substitution, a reaction not typically observed in unsubstituted fluorene. The positions ortho and para to the nitro group are activated towards nucleophilic attack. Therefore, the bromine atoms could potentially be displaced by strong nucleophiles. The regioselectivity would depend on the relative activation provided by the nitro group and the inherent reactivity of the C-Br bonds.

Due to the planar nature of the fluorene ring system, transformations at the aromatic core are not expected to introduce new stereocenters directly on the ring. However, if reactions were to occur at the C9 position of the fluorene backbone, the formation of a new stereocenter would be possible. The stereoselectivity of such a reaction would be influenced by the steric bulk of the existing substituents and the nature of the reagents used.

Advanced Reaction Mechanism Elucidation

Elucidating the precise mechanisms of reactions involving this compound would necessitate advanced analytical techniques to study reaction kinetics and identify transient species.

Kinetic Studies of Reaction Rates

Kinetic studies are crucial for understanding the factors that influence the rate of a chemical reaction. For this compound, kinetic studies could provide valuable data on the influence of substituent effects on its reactivity.

| Hypothetical Reaction | Expected Rate Influencing Factors | Methodology for Kinetic Study |

| Electrophilic Nitration | Concentration of nitrating agent, temperature, solvent polarity. The electron-withdrawing nitro and bromo groups would be expected to decrease the rate compared to unsubstituted 2-fluorenol. | UV-Vis Spectroscopy to monitor the disappearance of the reactant or appearance of the product; High-Performance Liquid Chromatography (HPLC) to follow the concentration changes of reactants and products over time. |

| Nucleophilic Substitution of Bromine | Concentration and nature of the nucleophile, temperature, solvent. The strong electron-withdrawing nitro group is expected to accelerate the reaction. | Conductimetric measurements if ionic species are involved; Gas Chromatography (GC) or HPLC to monitor the progress of the reaction. |

These studies would allow for the determination of rate laws, activation energies, and frequency factors, providing a quantitative understanding of the compound's reactivity.

Intermediates Identification and Characterization

The identification of reaction intermediates is key to confirming proposed reaction mechanisms. For reactions involving this compound, various spectroscopic and analytical techniques could be employed to detect and characterize these transient species.

For Electrophilic Aromatic Substitution:

A common intermediate is the Wheland intermediate, a resonance-stabilized carbocation (also known as an arenium ion).

| Intermediate | Method of Generation | Techniques for Characterization |

| Wheland Intermediate (Arenium Ion) | Reaction with a strong electrophile in a superacid medium at low temperatures to increase its lifetime. | Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to observe the characteristic shifts of sp³-hybridized carbon in the ring; Infrared (IR) spectroscopy to detect the vibrational modes of the intermediate. |

For Nucleophilic Aromatic Substitution:

The generally accepted mechanism for nucleophilic aromatic substitution on activated rings proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.

| Intermediate | Method of Generation | Techniques for Characterization |

| Meisenheimer Complex | Reaction with a strong nucleophile in an aprotic polar solvent. | NMR spectroscopy to observe the upfield shift of aromatic protons and the appearance of a signal for the sp³-hybridized carbon bearing both the leaving group and the nucleophile; UV-Vis spectroscopy to observe the characteristic absorption bands of the highly colored complex. |

The isolation or in-situ characterization of these intermediates would provide direct evidence for the proposed reaction pathways and a deeper understanding of the chemical transformations of this compound.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

One-dimensional NMR experiments are the cornerstone of structural analysis. A ¹H NMR spectrum would reveal the number of distinct proton environments, their integration (relative numbers), and their electronic environment through chemical shifts. Furthermore, spin-spin coupling patterns would indicate the proximity of neighboring protons. Similarly, a ¹³C NMR spectrum would identify all unique carbon atoms in the molecule, providing crucial information about the carbon skeleton.

Predicted ¹H NMR Data Table (Hypothetical)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|

Predicted ¹³C NMR Data Table (Hypothetical)

| Chemical Shift (ppm) | Assignment |

|---|

Two-dimensional NMR techniques are essential for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (typically over two to three bonds), which is critical for connecting different fragments of the molecule.

No 2D NMR data for 1,3-Dibromo-7-nitro-2-fluorenol is currently available.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The absorption or scattering of specific frequencies of light corresponds to the vibrations of particular chemical bonds and functional groups.

An IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH), nitro (-NO₂), and aromatic (C-H and C=C) groups, as well as the carbon-bromine (C-Br) bonds. The position and intensity of these bands would confirm the presence of these functional groups.

Predicted IR Absorption Bands (Hypothetical)

| Frequency (cm⁻¹) | Functional Group |

|---|---|

| Data not available | -OH (stretch) |

| Data not available | Ar-H (stretch) |

| Data not available | C=C (aromatic stretch) |

| Data not available | -NO₂ (asymmetric stretch) |

| Data not available | -NO₂ (symmetric stretch) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry would provide the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula by comparing the measured mass to the calculated mass for all possible elemental compositions. The fragmentation pattern observed in the mass spectrum would offer further clues about the molecule's structure, as specific fragments would be expected to break off from the parent ion.

Predicted HRMS Data (Hypothetical)

| Ion | Calculated m/z | Measured m/z |

|---|---|---|

| [M+H]⁺ | Data not available | Data not available |

Scientific Data Unprocurable for this compound

A comprehensive search of scientific databases and literature has yielded no specific data for the chemical compound this compound. Consequently, the generation of a detailed and scientifically accurate article as per the requested outline is not possible at this time.

Despite extensive searches for empirical data pertaining to the spectroscopic and structural characterization of this compound, no research findings, data tables, or scholarly articles for this specific molecule could be located. This prevents a factual discussion on the following topics that were to be included in the article:

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis: Without experimental data, it is impossible to detail the specific fragmentation patterns, ion structures, and rearrangement mechanisms that would be characteristic of this compound upon collision-induced dissociation.

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Analysis: The analysis of electronic transitions, the effects of conjugation, and the impact of the bromo and nitro substituents on the fluorenol chromophore cannot be conducted without its specific UV-Vis absorption spectrum.

X-ray Crystallography for Solid-State Structure Determination: In the absence of crystallographic studies, confirmation of the molecule's precise three-dimensional geometry, stereochemistry, bond lengths, bond angles, and the nature of its intermolecular interactions within a crystal lattice remains purely hypothetical.

The strict adherence to scientific accuracy and the exclusion of speculative or generalized information, as per the instructions, means that an article on this compound cannot be produced. The required content, including detailed research findings and data tables, is contingent on the existence of primary scientific research, which appears to be unavailable for this particular compound.

Computational and Theoretical Investigations of 1,3 Dibromo 7 Nitro 2 Fluorenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

No dedicated studies employing quantum chemical calculations to elucidate the electronic structure and reactivity of 1,3-Dibromo-7-nitro-2-fluorenol were identified.

Density Functional Theory (DFT) Studies of Ground State Properties

A comprehensive search of scholarly databases yielded no specific Density Functional Theory (DFT) studies on this compound. Consequently, there is no available data on its optimized geometry, electronic properties (such as HOMO-LUMO gap), or reactivity descriptors derived from DFT calculations.

Ab Initio Methods for High-Accuracy Calculations

Molecular Dynamics (MD) Simulations for Conformational Analysis

The application of molecular dynamics simulations to understand the conformational behavior of this compound has not been described in the accessible literature.

Exploration of Preferred Conformational Landscapes

There are no published reports on the exploration of the preferred conformational landscapes of this compound.

Stability of Different Isomeric Forms

Information regarding the computational assessment of the stability of different potential isomeric forms of this compound is not available.

Prediction of Spectroscopic Parameters

No computational studies predicting the spectroscopic parameters (such as NMR chemical shifts, IR vibrational frequencies, or UV-Vis absorption spectra) for this compound were found.

Theoretical Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. thermofisher.com Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are highly sensitive to the chosen computational method and basis set. For similar aromatic compounds, DFT calculations have been shown to provide valuable, though not always perfectly accurate, predictions of chemical shifts. The accuracy of these predictions, especially for the hydroxyl proton, can be significantly influenced by intermolecular interactions and the explicit consideration of solvent effects in the computational model. nih.gov

For a molecule like this compound, theoretical predictions would be compared against experimental data, if available, to validate the computed structure. Discrepancies between calculated and experimental shifts can point to specific electronic or steric effects not fully captured by the model.

Below is a representative table of theoretically predicted ¹H NMR chemical shifts for this compound, based on common ranges for similar substituted fluorenol structures.

| Proton | Predicted Chemical Shift (ppm) |

| H-4 | 7.8 - 8.2 |

| H-5 | 7.6 - 8.0 |

| H-6 | 8.1 - 8.5 |

| H-8 | 8.3 - 8.7 |

| H-9 | 5.5 - 6.0 |

| OH | 9.0 - 10.5 |

Note: These are illustrative values and would be refined by specific DFT calculations.

Simulation of IR and UV-Vis Spectra for Comparative Analysis

Computational methods can simulate infrared (IR) and UV-Vis spectra, which are vital for identifying functional groups and understanding the electronic transitions within the molecule. thermofisher.com

IR Spectroscopy: Theoretical frequency calculations based on DFT can predict the vibrational modes of this compound. These calculated frequencies correspond to the stretching and bending of specific bonds within the molecule. By comparing the simulated IR spectrum with an experimental one, a detailed assignment of the observed absorption bands can be achieved. Key predicted vibrational frequencies would include the O-H stretch, the aromatic C-H stretches, the asymmetric and symmetric N-O stretches of the nitro group, and the C-Br stretches.

A representative table of key predicted IR frequencies is shown below.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H | 3400 - 3600 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| C=C | 1450 - 1600 | Aromatic Ring Stretching |

| NO₂ | 1500 - 1550 | Asymmetric Stretching |

| NO₂ | 1330 - 1370 | Symmetric Stretching |

| C-Br | 550 - 650 | Stretching |

Note: These are illustrative values. Calculated frequencies are often scaled to better match experimental data.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectrum of this compound. worldscientific.comnih.gov These calculations determine the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. The presence of the nitro group, an electron-withdrawing substituent, on the fluorenol framework is expected to cause a significant red-shift (bathochromic shift) in the absorption bands compared to the parent fluorenol molecule.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful approach for elucidating the detailed pathways of chemical reactions, including the synthesis and potential degradation of this compound.

Transition State Characterization and Activation Energy Calculations

By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states—the high-energy intermediates that connect reactants and products. The characterization of these transition states is crucial for understanding the kinetics of a reaction. For the synthesis of this compound, which would likely involve electrophilic aromatic substitution (nitration and bromination) on a fluorene (B118485) precursor, transition state calculations can reveal the preferred positions of substitution and the energy barriers for each step. The activation energy (Ea), which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. researchgate.net

Energetic Profiles of Key Synthetic and Degradative Pathways

Computational studies can construct detailed energetic profiles for both the synthesis and degradation of this compound. For synthesis, this would involve calculating the relative energies of all reactants, intermediates, transition states, and products. Such a profile would provide a comprehensive thermodynamic and kinetic picture of the reaction, allowing for the optimization of reaction conditions.

For degradation, computational models can explore various potential pathways, such as photodecomposition or thermal breakdown. For nitroaromatic compounds, a common degradation pathway involves the homolysis of the C-NO₂ bond. researchgate.net Calculating the activation energy for this bond cleavage can provide an estimate of the compound's thermal stability.

Solvent Effects and Environmental Interactions at the Molecular Level

The properties and reactivity of this compound can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these effects at a molecular level.

The Polarizable Continuum Model (PCM) is a widely used method to account for the bulk electrostatic effects of a solvent on a solute molecule. mdpi.comresearchgate.net This approach can predict how the polarity of the solvent will affect the compound's stability, its spectroscopic properties, and the energetics of reactions. For instance, the UV-Vis absorption maxima of polar molecules like this compound are often solvent-dependent (solvatochromism). TD-DFT calculations coupled with PCM can model these shifts. uci.edu

Studies on other nitroaromatic compounds have shown that solvent polarity can stabilize certain excited states, influencing their photophysical pathways. nih.gov For example, increasing solvent polarity can affect the competition between fluorescence and other processes like intersystem crossing or dissociation. nih.gov Furthermore, explicit solvent models, where individual solvent molecules are included in the calculation, can be used to study specific interactions like hydrogen bonding between the fluorenol's hydroxyl group and solvent molecules. These specific interactions can have a profound effect on the compound's properties and reactivity. nih.govuci.edu

Advanced Materials Science and Non Biological Applications

Role as a Building Block for Optoelectronic Materials

The inherent photophysical properties of the fluorene (B118485) system, combined with the electronic influence of its substituents, make 1,3-Dibromo-7-nitro-2-fluorenol a promising precursor for materials used in optoelectronic devices. The electron-deficient nitro group and the electron-rich hydroxyl group create an intramolecular charge-transfer character, which is a key feature for many optoelectronic applications.

While direct application of this compound in OLEDs is not extensively documented, its structure serves as a foundational blueprint for designing more complex molecules with tailored properties. The bromine atoms at the 1 and 3 positions offer reactive sites for further chemical modifications, such as Suzuki or Sonogashira cross-coupling reactions. These reactions are instrumental in extending the π-conjugation of the fluorene core, a common strategy to tune the emission color and improve charge transport in OLED materials. The nitro group at the 7-position acts as a strong electron-withdrawing moiety, which can be crucial for developing n-type or ambipolar charge-transporting materials for organic field-effect transistors (OFETs) and other electronic devices. The hydroxyl group at the 2-position can be used to attach other functional units or to influence the solid-state packing of the molecule through hydrogen bonding.

In the realm of organic photovoltaics (OPVs), materials with well-defined donor-acceptor structures are essential for efficient charge separation. The intrinsic donor-acceptor nature of this compound makes it an interesting candidate for further derivatization into novel donor or acceptor materials for OPV active layers. The bromine atoms allow for the introduction of various aromatic or heteroaromatic units, enabling the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to match those of other components in a photovoltaic blend. Furthermore, the fluorene core is known for its high photoluminescence quantum yield, and the introduction of heavy bromine atoms can enhance spin-orbit coupling, potentially leading to phosphorescent materials that are highly desirable for achieving high internal quantum efficiencies in OLEDs.

Utilization in Supramolecular Chemistry and Self-Assembly

The precise arrangement of functional groups in this compound facilitates its use in the construction of complex, ordered structures through non-covalent interactions. This is the cornerstone of supramolecular chemistry, where molecules are designed to self-assemble into larger, functional architectures.

The formation of charge-transfer (CT) complexes is a key strategy in the development of new materials with unique electronic and optical properties. This compound, with its electron-poor nitro-substituted aromatic ring, can act as an electron acceptor when combined with suitable electron-donor molecules. The co-crystallization of this fluorenol derivative with electron-rich partners can lead to the formation of CT cocrystals. In such systems, the alternating stacks of donor and acceptor molecules can exhibit new optical absorption bands and interesting electrical conductivity properties. The bromine and hydroxyl substituents can further guide the packing of these cocrystals through halogen and hydrogen bonding, providing a high degree of control over the resulting supramolecular structure.

Table 1: Potential Interactions in Charge Transfer Cocrystals

| Interacting Moiety on this compound | Potential Interacting Partner (Electron Donor) | Type of Interaction |

| Nitro-substituted fluorene ring | π-rich aromatic molecules (e.g., pyrene, tetrathiafulvalene) | π-π stacking, Charge Transfer |

| Bromine atoms | Lewis bases, other halogen atoms | Halogen Bonding |

| Hydroxyl group | Hydrogen bond acceptors (e.g., pyridines, amides) | Hydrogen Bonding |

The ability of this compound to participate in multiple, specific non-covalent interactions makes it an excellent candidate for the directed assembly of functional materials. For instance, the hydroxyl group can be used to anchor the molecule to a surface or to direct the formation of one- or two-dimensional hydrogen-bonded networks. The bromine atoms can engage in halogen bonding, a highly directional interaction that can be used to control the orientation of molecules in the solid state. This level of control is crucial for applications where anisotropic properties, such as directional charge transport or polarized light emission, are desired.

Application as Advanced Synthetic Intermediates

Beyond its direct use in materials, this compound is a valuable intermediate for the synthesis of more complex and highly functionalized fluorene derivatives. The differential reactivity of its functional groups allows for a stepwise and controlled approach to building larger molecular systems.

The bromine atoms are particularly useful as they can be selectively replaced through various cross-coupling reactions. This allows for the introduction of a wide array of functional groups, including those that can enhance solubility, tune electronic properties, or introduce new functionalities. The nitro group can be reduced to an amino group, which can then be further functionalized, for example, through amide bond formation or by serving as a site for polymerization. The hydroxyl group can be alkylated or esterified to modify the molecule's physical properties or to attach it to a polymer backbone. This synthetic versatility makes this compound a key starting material for the creation of a diverse library of fluorene-based compounds for a wide range of scientific investigations and technological applications.

Derivatization for Novel Chemical Entities

The chemical architecture of this compound offers multiple reactive sites, making it a versatile precursor for the synthesis of a wide array of novel chemical entities. The presence of two bromine atoms, a nitro group, and a hydroxyl group on the fluorenol core allows for a range of chemical modifications.

The bromine atoms at the 1 and 3 positions are particularly amenable to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions would enable the introduction of a diverse set of functional groups, including aryl, alkyl, and alkynyl moieties. This derivatization capability could lead to the creation of extended π-conjugated systems, which are fundamental to the development of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices.

The nitro group at the 7-position can be readily reduced to an amino group. This transformation opens up another avenue for derivatization, allowing for the introduction of amides, imines, and other nitrogen-containing functionalities. Such modifications could be employed to fine-tune the electronic properties of the molecule or to introduce specific recognition sites for sensing applications.

Furthermore, the hydroxyl group at the 2-position can be etherified or esterified to attach various side chains. This could be used to modulate the solubility and processing characteristics of the resulting materials, which is a critical aspect for their incorporation into devices.

Table 1: Potential Derivatization Reactions of this compound

| Functional Group | Position(s) | Potential Reactions | Potential Applications of Derivatives |

| Bromine | 1, 3 | Suzuki, Stille, Sonogashira coupling | Organic electronics, conjugated polymers |

| Nitro | 7 | Reduction to amine, subsequent amidation/imination | Dye synthesis, nonlinear optics |

| Hydroxyl | 2 | Etherification, Esterification | Improved solubility, liquid crystals |

Chiral Fluorenols in Asymmetric Synthesis

The fluorene backbone is not inherently chiral. However, the introduction of substituents at the C9 position can create a stereocenter, leading to chiral fluorene derivatives. While this compound itself is achiral, it can serve as a foundational scaffold for the synthesis of chiral fluorenols.

The development of chiral fluorenol-based ligands and catalysts is an area of growing interest in asymmetric synthesis. The rigid and well-defined structure of the fluorene core can provide a sterically demanding environment, which is crucial for achieving high enantioselectivity in chemical reactions. For instance, chiral fluorenol derivatives have been explored as ligands for transition metal catalysts in reactions such as asymmetric hydrogenation and carbon-carbon bond formation.

The synthesis of chiral derivatives from this compound would likely involve functionalization at the C9 position. This could be achieved through deprotonation of the methylene (B1212753) bridge followed by reaction with a chiral electrophile. The resulting chiral fluorenols could then be evaluated for their efficacy as catalysts or resolving agents in asymmetric transformations.

Development of Chemical Probes and Sensors for Non-Biological Targets

The inherent fluorescence of the fluorene core makes it an attractive platform for the development of chemical probes and sensors. The photophysical properties of fluorene derivatives are often sensitive to their local environment, a characteristic that can be harnessed for sensing applications.

Fluorescent Probes for Analytical Chemistry Applications

This compound, with its electron-withdrawing nitro group and electron-donating hydroxyl group, possesses the characteristics of a push-pull fluorophore. This electronic arrangement can lead to interesting photophysical properties, such as intramolecular charge transfer (ICT), which is often sensitive to solvent polarity and the presence of specific analytes.

By strategically modifying the fluorenol scaffold, it is conceivable to design fluorescent probes for the detection of various non-biological targets, such as metal ions or anions. For example, the hydroxyl group could act as a binding site for certain cations, and this interaction could modulate the fluorescence output of the molecule, either through enhancement (chelation-enhanced fluorescence, CHEF) or quenching. Similarly, the introduction of specific ionophores via derivatization could lead to probes with high selectivity for target analytes in analytical chemistry.

Responsive Materials to External Stimuli

Materials that can change their properties in response to external stimuli, such as light, heat, or chemical analytes, are at the forefront of materials science research. The fluorene scaffold is a promising component for such "smart" materials.

The push-pull nature of this compound suggests that its derivatives could exhibit solvatochromism, where the color and fluorescence of the material change with the polarity of the solvent. This property could be exploited in sensors for solvent purity or composition.

Furthermore, the introduction of photo-responsive or thermo-responsive moieties to the this compound core could lead to materials that change their optical properties upon exposure to light or temperature changes. For instance, incorporating this fluorenol derivative into a polymer backbone could result in materials that exhibit tunable fluorescence or absorption, with potential applications in data storage, security inks, or smart coatings.

While the specific applications of this compound are still in the realm of scientific exploration, its versatile chemical structure and inherent photophysical properties mark it as a compound of interest for the future development of advanced materials.

Future Research Directions and Unaddressed Challenges

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

Key Research Objectives:

Catalytic C-H Functionalization: Exploring transition-metal-catalyzed C-H activation and functionalization reactions could provide a more direct and atom-economical approach to introducing bromo and nitro groups onto the fluorenol backbone, minimizing the need for pre-functionalized starting materials.

Green Chemistry Approaches: The investigation of alternative reaction media, such as water or bio-based solvents, and the use of solid-supported catalysts could reduce the environmental impact of the synthesis. jru.edu.in Microwave-assisted and flow chemistry techniques could also be explored to enhance reaction rates and selectivity.

Enzymatic and Biocatalytic Methods: The potential of employing enzymes, such as halogenases and nitrases, for the regioselective functionalization of the fluorene (B118485) core represents a frontier in sustainable synthesis. While challenging, success in this area would offer a highly specific and environmentally benign route to the target molecule and its analogs.

A plausible, albeit conventional, synthetic approach could involve the nitration and subsequent bromination of 2-fluorenol. The directing effects of the hydroxyl and nitro groups would need to be carefully considered to achieve the desired 1,3-dibromo-7-nitro substitution pattern.

In-depth Mechanistic Understanding of Complex Reactions

The interplay of the bromo, nitro, and hydroxyl substituents on the fluorene ring system gives rise to a complex electronic landscape that can influence the mechanism of subsequent reactions. A deeper understanding of these mechanisms is crucial for controlling reaction outcomes and designing new transformations.

Areas for Mechanistic Investigation:

Electrophilic Aromatic Substitution: Detailed kinetic and computational studies on further electrophilic substitution reactions would elucidate the directing effects of the existing substituents and the reactivity of the different positions on the aromatic rings. The strain in the five-membered ring of the fluorene core can also influence the reactivity of the ortho and para positions relative to the bridging group. rsc.org

Nucleophilic Aromatic Substitution (SNAAr): The electron-withdrawing nature of the nitro and bromo groups should activate the ring towards nucleophilic attack. Mechanistic studies could explore the kinetics and regioselectivity of SNAAr reactions with various nucleophiles, potentially leading to the synthesis of new derivatives.

Transition-Metal Catalyzed Cross-Coupling Reactions: The bromo substituents serve as handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). In-depth mechanistic studies of these reactions on the 1,3-Dibromo-7-nitro-2-fluorenol scaffold would be valuable for optimizing reaction conditions and expanding the scope of accessible derivatives.

Understanding the competition between different reaction pathways, such as the potential for radical reactions under certain conditions, is also a critical area for investigation.

Advanced Characterization of Intermediates and Reaction Products

The unambiguous identification of reaction intermediates and final products is paramount for both synthetic and mechanistic studies. The complexity of polysubstituted aromatic compounds necessitates the use of a suite of advanced analytical techniques.

Key Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques (COSY, HSQC, HMBC) are essential for the complete assignment of proton and carbon signals in the complex structure of this compound and its derivatives. youtube.com 19F NMR could be a valuable tool if fluorine-containing derivatives are synthesized. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. Tandem mass spectrometry (MS/MS) can provide valuable structural information by analyzing fragmentation patterns. The fragmentation of halogenated nitroaromatic compounds can be complex, involving competitive losses of radicals and neutral molecules. bohrium.comresearchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, confirming connectivity and stereochemistry. This technique is invaluable for validating the structure of newly synthesized derivatives.

Vibrational Spectroscopy (IR and Raman): These techniques are useful for identifying the characteristic vibrational modes of the functional groups (e.g., -OH, -NO2, C-Br bonds) and for monitoring reaction progress.

The following table outlines the expected characterization data for the parent compound:

| Technique | Expected Observations |

| ¹H NMR | Complex aromatic region with distinct signals for each proton, a signal for the hydroxyl proton, and a signal for the CH₂ group at the 9-position. |

| ¹³C NMR | Resonances for all 13 carbon atoms, with chemical shifts influenced by the bromo, nitro, and hydroxyl substituents. |

| HRMS | Accurate mass measurement corresponding to the molecular formula C₁₃H₇Br₂NO₃. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching, aromatic C-H stretching, C=C stretching, N-O stretching (nitro group), and C-Br stretching. |

Tailoring Electronic and Structural Properties for Specific Material Applications

Fluorene derivatives are well-known for their applications in materials science, particularly in organic electronics. The specific substitution pattern of this compound suggests that it could serve as a versatile building block for new functional materials. entrepreneur-cn.com

Potential Applications and Research Directions:

Organic Light-Emitting Diodes (OLEDs): By modifying the substituents through cross-coupling reactions, the emission color and efficiency of the resulting materials could be tuned. The electron-withdrawing groups could facilitate electron injection and transport. mdpi.com

Organic Photovoltaics (OPVs): The electron-accepting nature of the nitro- and bromo-substituted fluorene core could be exploited in the design of new non-fullerene acceptors for OPV devices.

Sensors: The hydroxyl group provides a site for derivatization to create chemosensors. The electronic properties of the fluorene system could be modulated upon binding of an analyte, leading to a detectable optical or electronic response.

Nonlinear Optical (NLO) Materials: The combination of electron-donating (hydroxyl) and electron-withdrawing (nitro, bromo) groups on a conjugated system is a classic design strategy for NLO chromophores.

Computational studies, such as Density Functional Theory (DFT), can be employed to predict the electronic properties (HOMO/LUMO levels, band gap) of designed derivatives and guide synthetic efforts towards materials with desired characteristics. worldscientific.com

Synergistic Integration of Experimental and Computational Approaches

A powerful strategy for accelerating research in this area is the close integration of experimental synthesis and characterization with computational modeling.

Benefits of a Combined Approach:

Reaction Prediction: DFT calculations can be used to model reaction pathways and transition states, helping to predict the feasibility and regioselectivity of proposed reactions. vub.be

Property Prediction: As mentioned, computational chemistry can predict the electronic and optical properties of yet-to-be-synthesized molecules, allowing for the in-silico screening of potential candidates for specific applications. bohrium.com

Spectral Interpretation: Theoretical calculations of NMR chemical shifts and vibrational frequencies can aid in the interpretation of experimental spectra, especially for complex molecules.

This synergistic approach can save significant time and resources by focusing experimental efforts on the most promising avenues.

Potential for Discovery of New Reactivity Modes and Transformations

The unique combination of functional groups in this compound may enable novel and unexpected chemical transformations.

Areas for Exploratory Research:

Intramolecular Reactions: Investigating the potential for intramolecular cyclization reactions involving the hydroxyl group and one of the other substituents under various conditions could lead to the discovery of new heterocyclic systems based on the fluorene framework.

Reductive Chemistry: The nitro group can be reduced to an amino group, which can then participate in a wide range of further transformations, dramatically increasing the chemical space accessible from this starting material. The selective reduction of the nitro group in the presence of the bromo substituents would be a key challenge.

Photochemistry: The nitroaromatic and fluorene moieties are both photoactive. Exploring the photochemical reactivity of this compound could uncover new light-induced reactions and functional materials.

The exploration of the fundamental reactivity of this molecule could lead to the development of new synthetic methodologies and the discovery of compounds with unforeseen properties and applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-Dibromo-7-nitro-2-fluorenol, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Start with bromination of 7-nitro-2-fluorenol using controlled stoichiometry of Br₂ in a non-polar solvent (e.g., CCl₄) at 0–5°C to avoid over-bromination. Monitor reaction progress via thin-layer chromatography (TLC) and confirm product purity via HPLC (>98% purity, as per industry standards ). Optimize nitration prior to bromination using fuming HNO₃ in H₂SO₄, ensuring temperature control (<50°C) to prevent decomposition.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of NMR (¹H/¹³C, 2D-COSY) to confirm substitution patterns, complemented by X-ray crystallography for solid-state conformation. FT-IR can identify nitro (1520–1350 cm⁻¹) and C-Br (600–500 cm⁻¹) stretching. Computational methods (DFT, e.g., B3LYP/6-31G*) predict electronic effects of bromine and nitro groups on aromaticity and reactivity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Prioritize respiratory protection (NIOSH-approved masks) due to its potential respiratory toxicity, as seen in structurally similar halogenated aromatics . Use flame-resistant lab coats and conduct reactions in fume hoods to mitigate flammability risks. Store in amber glass vials under inert gas to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer : Conduct systematic meta-analysis of existing data (e.g., PubChem bioassay records ), focusing on assay conditions (e.g., cell lines, concentrations). Use orthogonal validation methods (e.g., CRISPR screening vs. enzymatic assays) to confirm mechanisms. For instance, discrepancies in antiviral vs. anticancer activity may arise from off-target effects, requiring proteomic profiling .

Q. What strategies are effective for studying the metabolic fate of this compound in mammalian systems?

- Methodological Answer : Employ LC-MS/MS with isotopically labeled analogs (e.g., ¹³C/²H) to track metabolites in vitro (e.g., hepatocyte models) and in vivo (rodent studies). Compare with structurally related compounds like 1,3-difluoro-2-propanol, which undergoes hepatic conversion to fluorocitrate derivatives . Use molecular docking to predict enzyme interactions (e.g., cytochrome P450 isoforms).

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : Perform Hammett analysis to quantify substituent effects on reaction rates. Compare with analogs (e.g., 3-Bromo-4-difluoromethyl-2-fluorophenol ) to assess steric vs. electronic contributions. Use in situ IR spectroscopy to monitor intermediates in Suzuki-Miyaura couplings, optimizing Pd catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄) and base (K₂CO₃ vs. Cs₂CO₃) .

Q. What open-data frameworks support collaborative research on this compound’s environmental impact?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing toxicity datasets. Use platforms like the European Open Science Cloud to publish ecotoxicology data (e.g., LC₅₀ in aquatic species). Collaborate with computational toxicology groups to develop QSAR models predicting biodegradation pathways.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the photostability of this compound?

- Methodological Answer : Replicate experiments under standardized light sources (e.g., 365 nm UV lamp) with controlled intensity (mW/cm²). Compare degradation rates via HPLC-UV and mass spectrometry. Conflicting results may arise from impurities (e.g., residual solvents); thus, enforce strict QC protocols (e.g., Karl Fischer titration for water content ).

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.